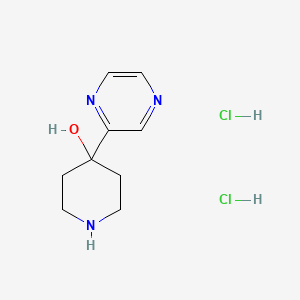
4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound consists of a piperidine ring substituted with a pyrazine moiety at the 2-position and a hydroxyl group at the 4-position, forming a dihydrochloride salt. The presence of both piperidine and pyrazine rings in its structure contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Pyrazine Moiety: The pyrazine ring is introduced via nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the piperidine intermediate.
Hydroxylation: The hydroxyl group is introduced at the 4-position of the piperidine ring through oxidation reactions.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the hydroxylated product with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyrazine ring can undergo reduction reactions to form dihydropyrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine or piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride involves its interaction with specific molecular targets and pathways. The pyrazine moiety is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-2-yl)piperidin-4-oldihydrochloride: Similar structure but with a pyridine ring instead of a pyrazine ring.
4-(Quinolin-2-yl)piperidin-4-oldihydrochloride: Contains a quinoline ring, offering different biological properties.
4-(Isoquinolin-2-yl)piperidin-4-oldihydrochloride: Features an isoquinoline ring, providing unique chemical and biological activities.
Uniqueness
4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C9H15Cl2N3O |
|---|---|
Molecular Weight |
252.14 g/mol |
IUPAC Name |
4-pyrazin-2-ylpiperidin-4-ol;dihydrochloride |
InChI |
InChI=1S/C9H13N3O.2ClH/c13-9(1-3-10-4-2-9)8-7-11-5-6-12-8;;/h5-7,10,13H,1-4H2;2*1H |
InChI Key |
HWTFRCUBCZQPOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=NC=CN=C2)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trienedihydrochloride](/img/structure/B15312775.png)


![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylicacid](/img/structure/B15312795.png)
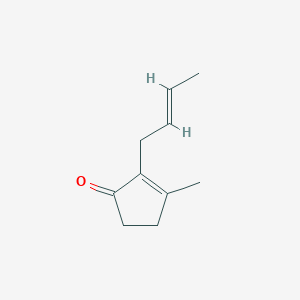
![1-[4-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B15312823.png)
![(1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15312841.png)
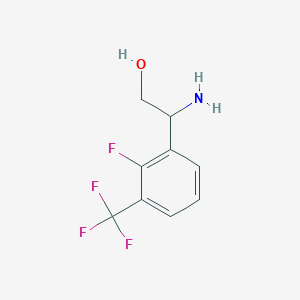
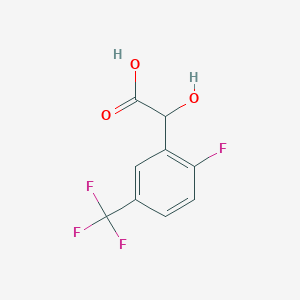
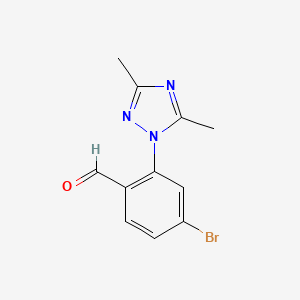
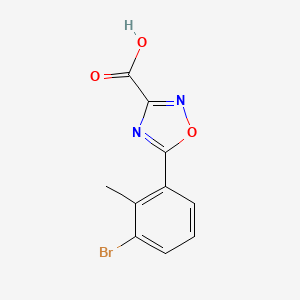
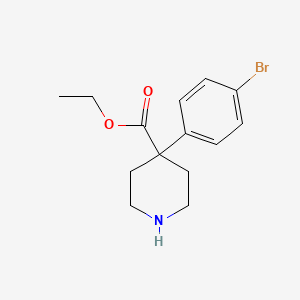
![rac-tert-butyl(1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15312868.png)

